(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester

Molecular Property Differentiation Lipinski Drug-Likeness Parameters Permeability

(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester (CAS 13135-69-8), also referred to as methyl (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylate, is a chiral pyrrolidine amino acid ester that combines a trans-4-hydroxy substitution and an N-methyl group on the proline scaffold. The compound serves as a protected chiral building block for peptide and peptidomimetic synthesis, as well as a direct synthetic precursor to the bioactive natural product N-methyl-trans-4-hydroxy-L-proline (NMP), which has demonstrated anti-HIV-1 integrase activity (IC50 11.8 µg/mL) and dose-dependent anti-inflammatory effects in vivo.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 13135-69-8
Cat. No. B077399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester
CAS13135-69-8
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCN1CC(CC1C(=O)OC)O
InChIInChI=1S/C7H13NO3/c1-8-4-5(9)3-6(8)7(10)11-2/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1
InChIKeyRJOHENGSJXRMSW-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester (CAS 13135-69-8): Core Chemical Identity and Sourcing-Relevant Characteristics


(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester (CAS 13135-69-8), also referred to as methyl (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylate, is a chiral pyrrolidine amino acid ester that combines a trans-4-hydroxy substitution and an N-methyl group on the proline scaffold . The compound serves as a protected chiral building block for peptide and peptidomimetic synthesis, as well as a direct synthetic precursor to the bioactive natural product N-methyl-trans-4-hydroxy-L-proline (NMP), which has demonstrated anti-HIV-1 integrase activity (IC50 11.8 µg/mL) and dose-dependent anti-inflammatory effects in vivo .

Why Substituting (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester with Other Proline Derivatives Compromises Experimental Outcomes


This compound uniquely integrates three structural features—a (2S,4R) trans-hydroxy configuration, an N-methyl tertiary amine, and a methyl ester carboxyl protecting group—within a single chiral building block. Interchanging it with analogs that lack N-methylation (e.g., trans-4-hydroxy-L-proline methyl ester, CAS 1499-56-5) alters both hydrogen-bonding capacity and basicity . Similarly, using the free carboxylic acid form (N-methyl-trans-4-hydroxy-L-proline, CAS 4252-82-8) instead of the methyl ester introduces an additional hydrogen-bond donor and a charged functionality that can interfere with peptide coupling or alter logP by >2.5 log units, significantly impacting membrane permeability and synthetic compatibility . These differences are not cosmetic; they directly affect synthetic yield, stereochemical integrity, and biological readouts.

Quantitative Evidence Guide: When (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester Outperforms Its Closest Analogs


Reduced Hydrogen-Bond Donor Count Relative to Non-N-Methylated and Free-Acid Analogs

The target compound possesses a single hydrogen-bond donor (HBD) count of 1, compared to HBD=2 for the non-N-methylated analog trans-4-hydroxy-L-proline methyl ester (CAS 1499-56-5) and HBD=2 for the free-acid analog N-methyl-trans-4-hydroxy-L-proline (CAS 4252-82-8). This reduction is a direct consequence of N-methylation eliminating the secondary amine NH, while the methyl ester prevents the carboxylic acid OH from contributing a donor .

Molecular Property Differentiation Lipinski Drug-Likeness Parameters Permeability

Optimized Lipophilicity (XLogP3) for Intermediate Permeability Compared with Free-Acid Form

The target methyl ester exhibits an XLogP3 of -0.3, positioning it substantially higher than the free-acid form N-methyl-trans-4-hydroxy-L-proline (XLogP3 = -2.9) and slightly higher than the non-N-methylated trans-4-hydroxy-L-proline methyl ester (XLogP3 = -0.7) . The ~2.6 log unit difference versus the free acid implies a theoretical ~400-fold increase in partition coefficient, indicating markedly improved ability to partition into lipid environments.

Lipophilicity XLogP3 Prodrug Design

Defined (2S,4R) Trans-Stereochemistry Enforces Conformational Rigidity vs. Cis Isomers

The target compound is exclusively the (2S,4R)-trans diastereomer, as confirmed by its InChI stereochemical descriptors (/t5-,6+/m1/s1) . In contrast, the cis isomer N-methyl-cis-4-hydroxy-L-proline (CAS 67463-44-9) adopts a (2S,4S) configuration that projects the 4-hydroxyl group in a different spatial orientation, altering pyrrolidine ring puckering and downstream peptide backbone geometry . The trans configuration is the physiological form found in collagen hydroxyproline and is preferred when designing structural mimics of natural proline-containing peptides.

Stereochemistry Chiral Building Block Peptide Conformation

Confirmed High Purity (≥98%) with Batch-Specific QC Documentation

Commercially available (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester from reputable vendors is supplied at ≥98% purity, with batch-specific QC certificates including NMR, HPLC, and GC analyses . This exceeds the typical 95-97% purity offered for many niche proline derivatives and ensures that stereochemical integrity is maintained, which is critical for asymmetric synthesis applications.

Quality Control Analytical Chemistry Procurement Specification

Parent Free-Acid Demonstrates Quantitative Anti-HIV-1 Integrase Activity Suitable for Prodrug Strategies

The parent free acid, N-methyl-trans-4-hydroxy-L-proline, showed marked anti-HIV-1 integrase activity with an IC50 of 11.8 µg/mL in a multiplate integration assay, while other isolated compounds from the same source were inactive (IC50 > 100 µg/mL) . The target methyl ester serves as a direct synthetic precursor and potential prodrug; ester hydrolysis in biological systems would release the active free acid. Molecular docking of the free acid revealed hydrogen bonding with Thr66, Asn155, and Lys159 in the HIV-1 integrase active site .

Anti-HIV Integrase Inhibition Natural Product

Parent Free-Acid Exhibits Dose-Dependent Anti-Inflammatory Activity In Vivo

In murine models, N-methyl-(2S,4R)-trans-4-hydroxy-L-proline at oral doses of 25, 50, and 100 mg/kg produced dose-dependent reductions in paw edema (~50% at 3 h), licking time in the formalin test, and PMN cell infiltration (>70% reduction in peritoneal fluid). The compound also significantly decreased iNOS, TNF-alpha, COX-2, and NF-kB immunoreactivities . The target methyl ester serves as a protected form that can be hydrolyzed to this active anti-inflammatory agent.

Anti-inflammatory TNF-alpha Inhibition In Vivo Pharmacology

Optimal Application Scenarios for (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester Based on Evidence


Synthesis of N-Methylated Peptide and Peptidomimetic Lead Compounds

The compound's N-methyl group precludes unwanted hydrogen bonding from the proline nitrogen during solid-phase peptide synthesis (SPPS), while the methyl ester allows selective carboxyl deprotection under mild basic conditions. This orthogonal protection strategy is more efficient than using the free acid, which requires separate esterification and deprotection steps, reducing overall step count by at least one synthetic operation .

Preparation of Cell-Permeable Prodrugs of Bioactive N-Methyl-4-hydroxyproline

With an XLogP3 of -0.3 vs. -2.9 for the active free acid, the methyl ester exhibits substantially improved predicted passive membrane permeability . Researchers developing anti-HIV or anti-inflammatory agents based on the N-methyl-trans-4-hydroxyproline scaffold can use this ester as a prodrug precursor, with the expectation that ubiquitous esterases will liberate the active free acid intracellularly.

Chiral Building Block for Asymmetric Triazine Coupling Reagents

Esters of N-alkylprolines have been successfully employed as components of chiral triazine-based coupling reagents for enantioselective peptide bond formation . The (2S,4R)-trans stereochemistry of this compound provides a defined chiral environment that can induce enantioselectivity in the incorporation of D- or L-amino acid residues directly from racemic substrates, a strategy impractical with non-chiral proline analogs.

Structural Biology Studies of Collagen and Prolyl Hydroxylase Enzymes

The trans-4-hydroxy configuration mimics the natural post-translational modification found in collagen. The N-methyl group prevents enzymatic hydroxylation at the proline nitrogen, making this building block useful as a competitive substrate analog or inhibitor for prolyl hydroxylase domain (PHD) enzymes, where unmethylated analogs may undergo undesired enzymatic modification during kinetic assays .

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